![molecular formula C23H29N3O2S B088079 Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- CAS No. 13082-24-1](/img/structure/B88079.png)
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the phenothiazine family, which is widely used in medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- is complex and varies depending on the application. In medicine, this compound acts by blocking dopamine receptors, which reduces the symptoms of psychosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer treatment, it induces apoptosis and inhibits cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting plant growth.
Biochemical and Physiological Effects:
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has various biochemical and physiological effects depending on the application. In medicine, it can cause sedation, hypotension, and extrapyramidal symptoms. In agriculture, it can cause toxicity to non-target organisms and environmental pollution. In material science, it can affect the properties of the synthesized materials.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has several advantages and limitations for lab experiments. Its availability, low cost, and ease of synthesis make it an attractive compound for scientific research. However, its toxicity, instability, and potential environmental impact limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-. In medicine, further research is needed to explore its potential as an antipsychotic, anti-inflammatory, and anticancer agent. In agriculture, more studies are required to evaluate its efficacy and safety as an insecticide and herbicide. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Overall, the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has the potential to contribute to various fields and lead to the development of new technologies and treatments.
Synthesemethoden
The synthesis of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- involves the condensation reaction between 10-chloro-2-(morpholinoacetyl)phenothiazine and 2-(dimethylamino)propylamine. This reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its antipsychotic, anti-inflammatory, and anticancer properties. In agriculture, it has been explored for its insecticidal and herbicidal activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
13082-24-1 |
---|---|
Produktname |
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- |
Molekularformel |
C23H29N3O2S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-17(24(2)3)15-26-19-6-4-5-7-22(19)29-23-9-8-18(14-20(23)26)21(27)16-25-10-12-28-13-11-25/h4-9,14,17H,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
WLZQYAHCMAYIJT-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
Synonyme |
10-(2-Dimethylaminopropyl)-10H-phenothiazin-2-yl(morpholinomethyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.